molecular formula C7H9NO3 B1171369 2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI) CAS No. 159735-03-2

2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI)

Cat. No.: B1171369
CAS No.: 159735-03-2
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Description

2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,3aalpha,6aalpha)-(9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 2H-Cyclopent[d]isoxazole-3-carboxylicacid,3,3a,4,6a-tetrahydro-,(3alpha,

Biological Activity

2H-Cyclopent[d]isoxazole-3-carboxylic acid, specifically known as cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid , is a heterocyclic compound notable for its unique structural characteristics. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C8H11N1O3C_8H_{11}N_1O_3 with a molecular weight of approximately 155.15 g/mol. It features a fused isoxazole and cyclopentane ring system, which contributes to its distinctive chemical properties and biological interactions.

Structural Characteristics

The structure of this compound allows for various interactions with biological targets, primarily through the isoxazole ring, which can facilitate hydrogen bonding and hydrophobic interactions. These interactions are crucial for the compound's biological efficacy and potential therapeutic applications.

The biological activity of 2H-Cyclopent[d]isoxazole-3-carboxylic acid is linked to its interaction with specific molecular targets, including enzymes and receptors. The effectiveness of the compound may vary depending on substituents on the isoxazole ring, influencing its binding affinity and activity against various biological targets .

Interaction Studies

Recent studies have focused on how this compound interacts at the molecular level. For example, it has been shown to inhibit certain enzymes involved in coagulation pathways, suggesting potential applications in treating thrombotic conditions . The structural properties of the compound enable it to act as a scaffold for designing new drugs targeting these pathways.

Case Studies

  • Antiandrogenic Activity : A study evaluated derivatives of cycloalkane[d]isoxazole fragments that included 2H-Cyclopent[d]isoxazole-3-carboxylic acid. It was found that certain derivatives exhibited significant antiandrogenic activity against androgen receptors (AR), outperforming established antiandrogen drugs like bicalutamide in both transcriptional activity assays and competitive binding assays . This highlights the potential of this compound in prostate cancer treatment.
  • Inhibition of Thrombin : Another research effort demonstrated that derivatives based on the cyclopent[d]isoxazole framework could inhibit thrombin activity effectively. This suggests a promising avenue for developing anticoagulant therapies aimed at preventing thrombosis-related diseases .

Table 1: Biological Activity Overview

Compound NameTargetActivity DescriptionReference
cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acidAndrogen ReceptorSignificant antiandrogenic activity; greater than bicalutamide
cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acidThrombinInhibition of thrombin activity; potential anticoagulant

Synthesis and Derivatives

The synthesis of 2H-Cyclopent[d]isoxazole-3-carboxylic acid typically involves multi-step organic synthesis techniques that allow for further functionalization. This flexibility in synthesis enables researchers to create various derivatives with enhanced or altered biological activities.

Properties

IUPAC Name

(3R,3aS,6aS)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1,3-6,8H,2H2,(H,9,10)/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOUXTXWXUJABL-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@@H](NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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